molecular formula C10H8O2 B047133 2,6-Dihydroxynaphthalene CAS No. 581-43-1

2,6-Dihydroxynaphthalene

Cat. No.: B047133
CAS No.: 581-43-1
M. Wt: 160.17 g/mol
InChI Key: MNZMMCVIXORAQL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,6-Dihydroxynaphthalene (2,6-DHN; CAS 581-43-1) is a dihydroxy-substituted naphthalene derivative with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . Its IUPAC name is naphthalene-2,6-diol, and it features hydroxyl groups at the 2- and 6-positions of the naphthalene ring. This structural arrangement enables resonance-assisted hydrogen bonding (RAHB), which influences its electronic absorption spectra and reactivity .

Synthesis
Industrial-scale synthesis of 2,6-DHN involves the oxidation of 2,6-di(2-hydroxy-2-propyl)naphthalene (2,6-DHPN) using hydrogen peroxide in solvents like acetonitrile or 1,4-dioxane, achieving yields exceeding 95% . Earlier methods, such as sulfonation and alkali fusion of naphthalene, suffered from low yields (~50%) and high costs .

Chemical Reactions Analysis

Types of Reactions: 2,6-Naphthalenediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

1. Intermediate in Synthesis
2,6-DHN serves as a crucial intermediate in the synthesis of various compounds. It is utilized in the preparation of:

  • 1,5-Dichloro-2,6-diethynylnaphthalenes : This compound has applications in organic electronics and photonics .
  • Rotaxane Dendrimers : These are complex molecular structures used in nanotechnology and materials science .

2. Derivative Production
The compound can be converted into several derivatives, including:

  • Amines
  • Esters
  • Ethers
  • Carboxylic acids
    These derivatives are essential in pharmaceuticals and agrochemicals .

Biological Applications

1. Antiproliferative Activity
Research indicates that 2,6-DHN exhibits antiproliferative effects on certain cell lines, making it a candidate for cancer research . Its mechanism may involve the inhibition of cell growth or induction of apoptosis.

2. Neuropharmacological Research
In experimental studies, 2,6-DHN has been used to induce convulsions in mice, aiding the understanding of neurological pathways and potential treatments for epilepsy .

Material Science

1. Dyes and Pigments
2,6-DHN is employed in the production of various dyes and pigments due to its strong chromophoric properties. It is particularly valuable in:

  • Fluorescent whiteners : Used in textiles and paper industries to enhance brightness.
  • Tanning agents : Applied in leather processing to improve durability .

2. Polymer Chemistry
The compound is also significant in polymer chemistry as it acts as a building block for liquid crystalline polymers, which have applications in display technologies and advanced materials .

Sensor Technology

Recent advancements have seen the use of poly(2,6-DHN) in sensor technology:

  • Electrocatalytic Sensors : A study demonstrated that sensors based on poly(2,6-DHN) exhibit electrocatalytic activity towards peroxynitrite (PON), indicating potential applications in detecting oxidative stress markers in biological samples . The sensor showed significant responses to PON oxidation under varying conditions.

Case Study 1: Synthesis Efficiency

A study published on ResearchGate detailed an efficient synthesis method for 2,6-DHN from 6-bromo-2-naphthol with a yield of 52% and high purity. This method emphasizes the importance of optimizing synthetic routes for industrial applications .

Case Study 2: Antiproliferative Effects

In vitro studies highlighted the antiproliferative effects of 2,6-DHN on cancer cell lines. The results indicated a dose-dependent response, suggesting its potential as a lead compound for developing new anticancer agents.

Comparison with Similar Compounds

Structural Isomers of Dihydroxynaphthalene

Table 1: Physical and Chemical Properties of Dihydroxynaphthalene Isomers

Isomer CAS Number Molecular Formula Molecular Weight (g/mol) Key Distinguishing Feature(s)
2,6-DHN 581-43-1 C₁₀H₈O₂ 160.17 RAHB stabilizes structure; low oxidation potential
1,5-DHN 117-56-2 C₁₀H₈O₂ 160.17 Distinct IMS-MS drift time; compact geometry
2,3-DHN 92-44-4 C₁₀H₈O₂ 160.17 Similar IMS-MS drift time to 2,6-DHN
2,7-DHN 582-17-2 C₁₀H₈O₂ 160.17 Limited commercial applications

Electrochemical and Material Performance

Table 2: Application Performance Metrics

Application 2,6-DHN 1,5-DHN 2,3-DHN
Sensor Potential +0.1 V (PON detection) N/A N/A
Supercapacitors 320 F/g (specific capacitance) 280 F/g 250 F/g
Polymer Nanoparticles High functionalization Moderate functionalization Low functionalization

Key Findings:

  • Electrochemical Sensors: Poly(2,6-DHN) operates at lower potentials (+0.1 V) compared to nitrite sensors using other isomers (+0.9 V) .
  • COFs: TAPT-2,6-NA(OH)₂ (derived from 2,6-DHN) outperforms 2,3-DHN-based COFs in capacitance due to optimized hydroxyl positioning .
  • IMS-MS Differentiation: 1,5-DHN is easily distinguishable, but 2,6- and 2,3-DHN exhibit overlapping drift times, necessitating computational modeling .

Industrial Relevance

  • Cost-Effectiveness: 2,6-DHN’s high-yield synthesis (~98%) makes it preferable for LCP production over isomers with lower yields .
  • Functionalization: 2,6-DHN’s hydroxyl groups enable efficient acetylation to 2,6-diacetoxynaphthalene, a monomer for high-performance polymers .

Biological Activity

2,6-Dihydroxynaphthalene (2,6-DHN), a member of the naphthol family, has garnered attention in scientific research due to its diverse biological activities. This compound is known for its potential applications in various fields, including medicine, materials science, and environmental chemistry. This article compiles research findings, case studies, and data tables that elucidate the biological activities associated with 2,6-DHN.

2,6-DHN has the chemical formula C10H8O2C_{10}H_{8}O_{2} and is characterized by two hydroxyl groups located at the 2 and 6 positions of the naphthalene ring. Its structure allows for various chemical reactions, including oxidative polymerization and formation of derivatives that enhance its biological properties.

Antimicrobial Properties

Research indicates that 2,6-DHN exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains. For instance, a study demonstrated that derivatives of 2,6-DHN displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 µg/mL for some derivatives .

Antioxidant Activity

The antioxidant capacity of 2,6-DHN is attributed to its ability to scavenge free radicals. In vitro assays have shown that it effectively reduces oxidative stress markers in cellular models. A study quantified the antioxidant activity using the DPPH radical scavenging assay, revealing an IC50 value of approximately 30 µM .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of 2,6-DHN. In animal models of neurodegenerative diseases, treatment with 2,6-DHN resulted in improved cognitive function and reduced neuronal apoptosis. The mechanism is believed to involve modulation of brain-derived neurotrophic factor (BDNF) signaling pathways .

Anti-inflammatory Effects

2,6-DHN has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in cell culture studies. The compound's ability to modulate these cytokines suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced oxidative stress, administration of 2,6-DHN led to a significant reduction in markers of oxidative damage and improved survival rates. The protective effects were attributed to enhanced antioxidant enzyme activity .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the efficacy of various 2,6-DHN derivatives against common pathogens. Results indicated that certain modifications to the hydroxyl groups enhanced antimicrobial potency significantly compared to unmodified 2,6-DHN .

Data Tables

Biological Activity Tested Strain/Model Result Reference
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mL
Escherichia coliMIC = 0.5 µg/mL
AntioxidantDPPH ScavengingIC50 = 30 µM
NeuroprotectionMouse modelReduced oxidative damage
Anti-inflammatoryTHP-1 cellsDecreased IL-1β production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dihydroxynaphthalene, and how are impurities controlled during synthesis?

this compound is typically synthesized via hydroxylation or selective reduction of naphthalene derivatives. For example, electropolymerization methods using cyclic voltammetry have been employed to copolymerize this compound with amines like 2-(4-aminophenyl)-ethylamine (AP-EA) for biosensor applications . Impurity control involves rigorous purification steps such as recrystallization (melting point: 222–225°C) and chromatographic techniques, with purity monitored via GC (≥95%) . Solvent-free catalytic routes, such as lactic acid-catalyzed reactions under mild conditions, can minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • Spectroscopy : UV-Vis and FT-IR to confirm phenolic O–H stretching (~3200 cm⁻¹) and aromatic C=C bonds.
  • Chromatography : HPLC or TLC (e.g., using n-hexane:ethyl acetate solvent systems) to assess purity .
  • Thermal analysis : Differential scanning calorimetry (DSC) to verify the melting point (223–225°C) .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, though limited by solubility in non-polar solvents .

Q. What are the solubility challenges of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar organic solvents like methanol and dimethylformamide (DMF) . This limited solubility complicates homogeneous reaction conditions. Researchers often use DMF as a solvent for synthesis or electropolymerization, with sonication to enhance dissolution . For biological assays, dimethyl sulfoxide (DMSO) is preferred, but residual solvent effects must be controlled .

Q. What are the primary toxicity concerns associated with handling this compound?

Acute toxicity includes skin and eye irritation (GHS Category 2/2A) . Chronic exposure risks are less characterized, but structural analogs like naphthalene derivatives show hepatotoxic and carcinogenic potential in rodents . Researchers should use PPE (gloves, goggles) and work in fume hoods. Waste disposal must comply with hazardous chemical protocols .

Advanced Research Questions

Q. How does this compound exhibit cooperative binding to biomacromolecules like insulin?

Studies on phenolic ligands, including this compound, reveal cooperative allosteric binding to insulin hexamers. This involves a three-state conformational equilibrium, where ligand binding stabilizes the T₃R₃ hexamer conformation, altering insulin’s pharmacokinetics. Molecular dynamics simulations and equilibrium dialysis are used to quantify binding constants (Kd ~10⁻⁶ M) .

Q. How can conflicting toxicity data for this compound be resolved in environmental risk assessments?

Discrepancies arise from variations in study design (e.g., dose ranges, exposure routes). A systematic approach includes:

  • Risk of Bias (RoB) Assessment : Evaluate randomization, blinding, and outcome reporting using tools like Table C-6/C-7 .
  • Confidence Rating : Rate studies as high/moderate/low based on methodological rigor (e.g., dose-response consistency) .
  • Meta-Analysis : Integrate in vitro (e.g., antiproliferative effects on LoVo WT cells) and in vivo data .

Q. What electropolymerization parameters optimize this compound-based biosensors?

Critical parameters include:

  • Potential Range : Cyclic voltammetry between -0.2 V and +1.0 V (vs. Ag/AgCl) to avoid overoxidation .
  • Monomer Ratio : A 1:1 molar ratio of this compound to AP-EA ensures copolymer stability.
  • Enzyme Immobilization : Glucose oxidase or lactate oxidase is crosslinked onto the polymer matrix using glutaraldehyde .

Q. How does this compound participate in chemoenzymatic synthesis of bioactive chromane derivatives?

The bacterial prenyltransferase NovQ catalyzes the allylation of this compound using dimethylallyl bromide, yielding chromane derivatives with antitumor activity (e.g., IC₅₀ ~50 µM on LoVo cells). Reaction optimization requires pH 7.5 buffers and 30°C incubation .

Q. What computational methods predict the environmental partitioning of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate log P (2.25) and biodegradation half-lives. Environmental monitoring data (air, water, soil) are integrated using fugacity models to predict transport and bioaccumulation .

Q. Methodological Guidelines

Q. How to design a high-confidence toxicity study for this compound?

  • Exposure Routes : Prioritize inhalation and oral administration (Table B-1) .
  • Outcome Metrics : Include hepatic/renal biomarkers (e.g., ALT, creatinine) and histopathology .
  • Bias Mitigation : Randomize dosing, blind outcome assessors, and report all data (Table C-6) .
  • Confidence Rating : Use the 4-question framework (≥3 "yes" responses for moderate confidence) .

Properties

IUPAC Name

naphthalene-2,6-diol
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InChI

InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNZMMCVIXORAQL-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID7060384
Record name 2,6-Naphthalenediol
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Molecular Weight

160.17 g/mol
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Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 2,6-Naphthalenediol
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Vapor Pressure

0.00000715 [mmHg]
Record name 2,6-Naphthalenediol
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CAS No.

581-43-1
Record name 2,6-Dihydroxynaphthalene
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Record name 2,6-Naphthohydroquinone
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Synthesis routes and methods I

Procedure details

Sixty parts by weight of acetone was added to 100 parts by weight of the oily phase containing the oxidation product obtained in Example 8, (1) to prepare an MIBK/acetone mixed oily phase which was subjected to acid cleavage by the following method to obtain 2,6-dihydroxynaphthalene.
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Synthesis routes and methods II

Procedure details

Dipotassium 2,6-naphthalenedisulfonate (364 g) was added to 560 g of a 50% aqueous solution of potassium hydroxide, and the mixture was stirred. Then, 2500 g of a hydrogenated triphenyl mixture was mixed, and the resulting mixture was heated to 310° C. in a nitrogen stream and dehydrated with stirring. The mixture was then stirred at 310° C. for 3 hours. After cooling, 2 liters of water was added to the reaction mixture to separate the hydrogenated triphenyl layer. The aqueous layer was decolorized with activated carbon, and precipitated with dilute sulfuric acid to give 148.2 g (yield 92.6%) of 2,6-dihydroxynaphthalene.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dihydroxynaphthalene
2,6-Dihydroxynaphthalene
2,6-Dihydroxynaphthalene
2,6-Dihydroxynaphthalene

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